molecular formula C19H18FNO4 B6664975 2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

Cat. No.: B6664975
M. Wt: 343.3 g/mol
InChI Key: JCKMWDSRLGEJMN-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a propanoyl group, and an isoquinoline carboxylic acid moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-fluorophenol with propanoic acid derivatives to form 2-(2-fluorophenoxy)propanoic acid . This intermediate is then subjected to further reactions to introduce the isoquinoline moiety and the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its biological activity.

    Industry: The compound may find use in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid include other fluorophenoxy derivatives and isoquinoline-based molecules. Examples might include:

  • 2-(2-fluorophenoxy)propanoic acid
  • Isoquinoline-7-carboxylic acid derivatives

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-12(25-17-5-3-2-4-16(17)20)18(22)21-9-8-13-6-7-14(19(23)24)10-15(13)11-21/h2-7,10,12H,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKMWDSRLGEJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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